molecular formula C19H18ClN B13651591 [1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride

[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride

Katalognummer: B13651591
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: ZTZBLZYAWMECIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a biphenyl group attached to a phenylmethanamine moiety, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride typically involves the reaction of biphenyl derivatives with phenylmethanamine under controlled conditions. One common method is the nucleophilic substitution reaction where biphenyl halides react with phenylmethanamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of dyes, polymers, and other organic compounds .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to understand its interactions with biological targets and its effects on cellular processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure makes it valuable for developing new materials with specific properties .

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [1,1’-Biphenyl]-4-yl(phenyl)methanamine hydrochloride is unique due to its combined biphenyl and phenylmethanamine structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Eigenschaften

Molekularformel

C19H18ClN

Molekulargewicht

295.8 g/mol

IUPAC-Name

phenyl-(4-phenylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C19H17N.ClH/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15;/h1-14,19H,20H2;1H

InChI-Schlüssel

ZTZBLZYAWMECIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.